Cas no 1251-85-0 (4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one))

4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
- 4,4-Methylenediantipyrine
- Trichachnine monohydrate
- Diantipyrylmethane
- 4,4'-Diantipyrylmethane Monohydrate[for Ti Analysis]
- 4,4′-Methylenediantipyrine
- DI-ANTIPYRINEMETHANE
- 2,2-DiMethylbutane
- 4,4′-Methylene-bis(1,2-dihydro-1,5-diMethyl-2-phenyl-3H-pyrazol-3-one)
- 4,4'-Diantipyrylmethane Hydrate [for Ti Analysis]
- 4,4'-Diantipyrylmethane Monohydrate
- 4,4'-Methylenebis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
- 4,4'-Methylenediantipyrine monohydrate
- 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Di(1-Phenyl-2,3-diMethylpyrazolon-5-yl) Methane
- Di-(1-phenyl-2,3-dimethylpyrazolon-5-yl)methane
- Trichachnine
- 4,4'-methylenebis(1,2-dihydro-1,5-dimethyl-2-phenyl)-3H-Pyrazol-3-one
- 4,4'-Methylenediantipyrine
- Diantipyrinylmethane
- NSC 60670
- AKOS000361498
- EN300-19746
- 3H-Pyrazol-3-one,4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
- D1029
- 4-4'-Diantipyrylmethane
- 4,4 Diantipyrylmethane monohydrate
- Z104475040
- ChemDiv2_001377
- NCGC00246258-01
- 4,4'-Diantipyrylmethane
- 4,4-Diantipyrylmethane Monohydrate
- W-108404
- 4,4'-Methylenebis[1,5-dimethyl-2-phenyl-3-pyrazolone
- 4,4'-Diantipyrylmethane Monohydrate [for Ti Analysis]
- 3H-Pyrazol-3-one, 4,4'-methylenebis*1,2-dihydro-1,5-dimethyl-2-phenyl-
- HMS2584J09
- 4-[(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-pyrazol-3-one
- 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
- SY057040
- MLS000554200
- CCG-21478
- BAA25185
- E75799
- Bisantipyrylmethane
- 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)...
- NS00024025
- AMY22518
- C23H24N4O2
- SMR000146517
- SCHEMBL3879841
- Diantipyryl methane
- Antipyrine, 4,4'-methylenedi-
- NSC-60670
- Oprea1_189735
- HMS1372M13
- CHEMBL85233
- 3H-Pyrazol-3-one,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
- 1251-85-0
- EU-0079791
- EINECS 215-009-7
- DTXSID2061640
- 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- CS-W009738
- NSC60670
- 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- MFCD00003147
- Antipyrine,4'-methylenedi-
- Diantipyrylmethan
- QATHNKNPUVVKHK-UHFFFAOYSA-N
- BRD-K06968280-001-07-3
- 3H-Pyrazol-3-one, 4,4'-methylenebis(1,2-dihydro-1,5-dimethyl-2-phenyl-
- AF-407/31882031
- FT-0624620
- 4,4'-methanediylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- HY-W009022
- STK873672
- DB-041789
-
- MDL: MFCD00149122
- Inchi: 1S/C23H24N4O2/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19/h5-14H,15H2,1-4H3
- InChI Key: OSBQFBKEVMIGTJ-UHFFFAOYSA-N
- SMILES: CC1=C(CC2=C(C)N(C)N(C3=CC=CC=C3)C2=O)C(=O)N(C4=CC=CC=C4)N1C
Computed Properties
- Exact Mass: 388.19000
- Monoisotopic Mass: 388.19
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4
- Tautomer Count: nothing
- Topological Polar Surface Area: 47.1A^2
Experimental Properties
- Color/Form: White flake crystals
- Density: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 156 °C (dec.) (lit.)
- Boiling Point: 514.17°C (rough estimate)
- Flash Point: 212.5°C
- Refractive Index: 1.6500 (estimate)
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 53.86000
- LogP: 2.87300
- Solubility: Insoluble in water, ether and base, soluble in acid, ethanol and chloroform
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:Store at +15°C to +25°C.
- Safety Term:S24/25
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017392-100g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | AR | 100g |
¥142 | 2024-05-26 | |
TRC | M324540-500mg |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 500mg |
$ 65.00 | 2022-06-04 | ||
Enamine | EN300-19746-10.0g |
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one |
1251-85-0 | 95.0% | 10.0g |
$22.0 | 2025-02-19 | |
TRC | M324540-250mg |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 250mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105754-500g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 98% | 500g |
¥654.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105752-2.5kg |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | AR | 2.5kg |
¥2248.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ522-20g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 97% | 20g |
61.0CNY | 2021-08-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105754-100g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 98% | 100g |
¥162.90 | 2023-09-03 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0765510239-50g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 50g |
¥ 76.5 | 2024-07-19 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0765510235-100g |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) |
1251-85-0 | 100g |
¥ 103.5 | 2024-07-19 |
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) Related Literature
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William J. Zamora,Antonio Viayna,Silvana Pinheiro,Carles Curutchet,Laia Bisbal,Rebeca Ruiz,Clara Ràfols,F. Javier Luque Phys. Chem. Chem. Phys. 2023 25 17952
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Nobuo Uehara,Kazuhiro Morimoto,Yoshio Shijo Analyst 1991 116 27
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P. G. Jeffery,G. R. E. C. Gregory Analyst 1965 90 177
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J. A. Corbett Analyst 1968 93 383
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5. Index pages
Additional information on 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
Introduction to 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) (CAS No. 1251-85-0)
4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. With the CAS number 1251-85-0, this compound belongs to the pyrazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of multiple functional groups, including methylene bridges and aromatic rings, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure consists of two pyrazolone units linked by a methylene group, with dimethyl and phenyl substituents attached to the pyrazole ring. This specific arrangement contributes to its stability and reactivity, making it an attractive candidate for various synthetic pathways. In recent years, researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is its pharmacological profile. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory and metabolic disorders. The pyrazole core is known to interact with biological targets in a manner that can modulate cellular processes, making it a promising candidate for further investigation.
In the context of current research, 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has been studied for its potential role in addressing neurodegenerative diseases. The phenyl groups and dimethyl substituents may contribute to its ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system disorders. Additionally, its structural similarity to known bioactive molecules has led researchers to explore its derivatives as potential leads for new treatments.
The synthesis of 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves multi-step organic reactions that highlight the compound's synthetic utility. The methylene bridge serves as a reactive site for further functionalization, allowing chemists to introduce additional groups that can enhance biological activity. This flexibility has made it a valuable building block in medicinal chemistry libraries.
Recent advancements in computational chemistry have also played a crucial role in understanding the properties of 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Molecular modeling studies have provided insights into its binding interactions with biological targets, which can guide the design of more effective derivatives. These computational approaches are increasingly integral to drug discovery processes, enabling researchers to predict and optimize the pharmacological properties of compounds like this one.
The compound's stability under various conditions has been another area of interest. Studies have shown that it maintains its integrity under standard storage conditions but can undergo specific transformations under certain reaction conditions. This knowledge is essential for ensuring its effectiveness in both laboratory settings and potential industrial applications.
From an industrial perspective, the production of 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one on a larger scale presents both challenges and opportunities. Optimizing synthetic routes for cost-effective and environmentally friendly production is crucial for its widespread use in pharmaceuticals. Researchers are continually refining methods to improve yield and purity while minimizing waste.
The future directions for research on 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one are multifaceted. Investigating its mechanism of action in more detail will be key to unlocking its full therapeutic potential. Additionally, exploring its interactions with other molecules could lead to synergistic effects that enhance treatment outcomes.
In conclusion, 4 , 4 '- Methylenebis ( 1 , 5 - dimethyl - 2 - phenyl - 1 H - pyrazol - 3 ( 2 H ) - one ) ( CAS No . 1251 - 85 - 0 ) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and biological relevance. Its unique properties make it a valuable tool for researchers seeking new therapeutic strategies across various disease areas.
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